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Introduction
Methyl 5-bromoquinoline-8-carboxylate is a halogenated heterocyclic compound featuring a

quinoline core. This scaffold is of significant interest in medicinal chemistry and materials

science due to the versatile reactivity of its functional groups: the bromo substituent, the methyl

ester, and the quinoline nitrogen. These features make it a valuable building block for the

synthesis of more complex molecules, including pharmacologically active agents and functional

materials. This guide provides a detailed examination of its chemical properties, a plausible

synthetic pathway with experimental protocols, a thorough analytical characterization workflow,

and a discussion of its applications in modern research.

Core Molecular & Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and

weight. These values are critical for stoichiometric calculations in synthesis, for confirmation by

mass spectrometry, and for overall material characterization.
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Property Value Source

Molecular Formula C₁₁H₈BrNO₂ --INVALID-LINK--

Molecular Weight 266.09 g/mol --INVALID-LINK--

CAS Number 1445781-45-2 --INVALID-LINK--

Appearance
White to yellow or brown

solid/liquid
--INVALID-LINK--

Synonyms
Methyl 5-bromo-8-

quinolinecarboxylate
--INVALID-LINK--

Plausible Synthetic Pathway & Rationale
While a specific, peer-reviewed synthesis for methyl 5-bromoquinoline-8-carboxylate is not

prominently documented, a logical and robust synthetic route can be devised from its

carboxylic acid precursor, 5-bromoquinoline-8-carboxylic acid. This two-step approach

leverages well-established, high-yielding chemical transformations.

Step 1: Synthesis of Precursor
Step 2: Esterification

5-Aminoquinoline-8-carboxylic Acid 5-Bromoquinoline-8-carboxylic Acid

  Sandmeyer Reaction
  (NaNO₂, HBr, CuBr)   Methyl 5-bromoquinoline-8-carboxylate

  Fischer Esterification
  (Methanol, H₂SO₄)  

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Bromoquinoline-8-carboxylic Acid
(Precursor)
Causality: The most direct method to introduce a bromine atom at the 5-position when an

activating or directing group is not present is often via a Sandmeyer reaction. This classic
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transformation converts an aromatic primary amine into a diazonium salt, which is then

displaced by a bromide, typically from a copper(I) bromide catalyst. This method provides high

regioselectivity, which is crucial for complex scaffolds.

Experimental Protocol (Adapted from analogous Sandmeyer reactions):

Diazotization:

Suspend 5-aminoquinoline-8-carboxylic acid (1.0 eq) in an aqueous solution of

hydrobromic acid (HBr, 48%, ~5-6 eq).

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq) dropwise,

ensuring the internal temperature remains below 5 °C.

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Sandmeyer Reaction:

In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.5 eq) in 48% HBr.

Heat this solution to approximately 70-75 °C.

Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen gas

evolution will be observed.

After the addition is complete, stir the reaction mixture at 75 °C for 1-2 hours to ensure

complete decomposition of the diazonium salt.

Work-up and Isolation:

Cool the reaction mixture to room temperature.

Adjust the pH to ~8-9 with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate

the product.

Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
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Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to

yield pure 5-bromoquinoline-8-carboxylic acid.

Step 2: Fischer Esterification to Methyl 5-
bromoquinoline-8-carboxylate
Causality: Fischer esterification is a straightforward, acid-catalyzed condensation reaction

between a carboxylic acid and an alcohol.[1][2][3] Using methanol as both the reagent and

solvent drives the equilibrium towards the product side, ensuring a high conversion rate.

Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Experimental Protocol:

Reaction Setup:

Suspend 5-bromoquinoline-8-carboxylic acid (1.0 eq) in an excess of anhydrous methanol

(e.g., 10-20 mL per gram of acid).

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2

eq) as the catalyst.

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

Reaction Monitoring:

Maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) by observing the disappearance of the starting carboxylic acid

spot.

Work-up and Isolation:

After the reaction is complete, cool the mixture to room temperature.

Reduce the volume of methanol under reduced pressure.

Carefully neutralize the remaining acidic solution by pouring it over ice and adding a

saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Evaporate the solvent under reduced pressure to yield the crude methyl 5-
bromoquinoline-8-carboxylate.

If necessary, purify the product further by column chromatography on silica gel.

Analytical Characterization: A Self-Validating
System
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. The following techniques provide a comprehensive and self-

validating workflow.

Synthesized Product

Mass Spectrometry (MS)
Confirms Molecular Weight & Isotopic Pattern

Analysis

Infrared (IR) Spectroscopy
Identifies Functional Groups

Analysis

NMR Spectroscopy
(¹H, ¹³C, 2D)

Elucidates Full Structure

Analysis

Chromatography (HPLC/GC)
Assesses Purity

Analysis

Confirmed Structure & Purity

Validation Validation Validation Validation

Click to download full resolution via product page

Caption: Integrated workflow for analytical validation.
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Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and elemental composition (via High-Resolution MS).

The presence of bromine provides a highly characteristic isotopic pattern.

Predicted Result:

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 265 and m/z 267,

corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution MS (HRMS): Calculated m/z for C₁₁H₈⁷⁹BrNO₂ [M+H]⁺: 265.9811; for

C₁₁H₈⁸¹BrNO₂ [M+H]⁺: 267.9791.

Infrared (IR) Spectroscopy
Purpose: To identify the key functional groups present in the molecule.

Predicted Characteristic Peaks:

~3050-3100 cm⁻¹: Aromatic C-H stretch.

~2950 cm⁻¹: Aliphatic C-H stretch (from the methyl group).

~1720-1735 cm⁻¹: A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch.

~1580, 1480, 1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

~1250-1300 cm⁻¹: C-O stretch of the ester.

~750-850 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the

aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming the precise

arrangement of atoms and the regiochemistry of substitution.

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
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~4.0-4.2 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).

~7.5-9.0 ppm (multiplet, 5H): A complex region containing the five aromatic protons on the

quinoline ring system. The exact shifts and coupling constants will depend on the

electronic effects of the bromo and carboxylate groups. Protons adjacent to the nitrogen

(H2) and the ester group (H7) are expected to be the most deshielded (further downfield).

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

~53-55 ppm: The carbon of the methyl ester (-OCH₃).

~115-155 ppm: A series of peaks corresponding to the 9 carbons of the quinoline ring. The

carbon bearing the bromine (C5) and the carbons adjacent to the nitrogen (C2, C8a) will

have characteristic shifts.

~165-168 ppm: The carbonyl carbon of the methyl ester.

Applications in Research & Drug Development
Methyl 5-bromoquinoline-8-carboxylate is not typically an end-product but rather a strategic

intermediate in multi-step synthetic campaigns. Its utility stems from the orthogonal reactivity of

its functional groups.

Building Block for Complex Scaffolds: Quinoline and its derivatives are privileged structures

in medicinal chemistry, found in a wide array of drugs with activities including anticancer,

antimalarial, and anti-inflammatory properties. This molecule serves as a pre-functionalized

starting material for building such complex agents.

Cross-Coupling Reactions: The C-Br bond is a versatile handle for palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of

diverse aryl, alkyl, or alkynyl groups at the 5-position, enabling extensive Structure-Activity

Relationship (SAR) studies.

PROTAC Development: This molecule is classified by some suppliers as a "Protein Degrader

Building Block".[4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional

molecules that require linkers to connect a target-binding ligand to an E3 ligase ligand. The

ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be
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coupled to an amine-containing linker, making this compound a potential starting point for the

synthesis of novel PROTACs.

Safety & Handling
As with any laboratory chemical, proper safety precautions must be observed.

GHS Hazard Statements:

Harmful if swallowed (H302).

Causes skin irritation (H315).

Causes serious eye irritation (H319).

Harmful if inhaled (H332).

May cause respiratory irritation (H335).

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust or vapors.

Wash hands thoroughly after handling.

Store in a cool, dry, and dark place in a tightly sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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